Ethyl 3-amino-5-iodothiophene-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-iodothiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with an amino group, an iodine atom, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-5-iodothiophene-2-carboxylate typically involves the iodination of a thiophene derivative followed by esterification and amination reactions. A common synthetic route includes:
Iodination: Thiophene is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Esterification: The iodinated thiophene undergoes esterification with ethanol in the presence of a catalyst like sulfuric acid to form ethyl 5-iodothiophene-2-carboxylate.
Amination: The ester is then reacted with ammonia or an amine under suitable conditions to introduce the amino group, yielding this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with various nucleophiles such as thiols, amines, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium thiolate or primary amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Deiodinated thiophene derivatives.
Substitution: Thiophene derivatives with various substituents replacing the iodine atom.
Scientific Research Applications
Ethyl 3-amino-5-iodothiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism by which ethyl 3-amino-5-iodothiophene-2-carboxylate exerts its effects depends on its specific application:
Biological Activity: The amino group can form hydrogen bonds with biological targets, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Electronic Properties: The thiophene ring contributes to the compound’s electronic properties, making it suitable for use in organic semiconductors.
Comparison with Similar Compounds
Ethyl 3-amino-5-bromothiophene-2-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 3-amino-5-chlorothiophene-2-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 3-amino-5-fluorothiophene-2-carboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: Ethyl 3-amino-5-iodothiophene-2-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine, chlorine, and fluorine analogs. The larger size and polarizability of iodine can enhance halogen bonding and other interactions, making this compound particularly interesting for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
ethyl 3-amino-5-iodothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2S/c1-2-11-7(10)6-4(9)3-5(8)12-6/h3H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUOXWARNGZSMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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